molecular formula C11H16O2 B2931543 (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol CAS No. 2248187-26-8

(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol

Cat. No.: B2931543
CAS No.: 2248187-26-8
M. Wt: 180.247
InChI Key: ZANCASBONDVBOO-SECBINFHSA-N
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Description

(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol is an organic compound characterized by its unique structure, which includes a methoxy group and a methyl group attached to a phenyl ring, along with a secondary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 4-methoxy-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of the corresponding ketone.

    Enzymatic Resolution: Employing enzymes such as lipases to selectively hydrolyze esters of the racemic alcohol, thereby separating the enantiomers.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2-(4-Methoxy-2-methylphenyl)propan-1-one.

    Reduction: 2-(4-Methoxy-2-methylphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(4-Methoxy-2-methylphenyl)propan-1-ol: The enantiomer of the compound, which may have different biological activities.

    4-Methoxy-2-methylbenzyl alcohol: Lacks the chiral center and may have different chemical properties.

    2-(4-Methoxyphenyl)propan-1-ol: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

(2S)-2-(4-Methoxy-2-methylphenyl)propan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both the methoxy and methyl groups on the phenyl ring also contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

(2S)-2-(4-methoxy-2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8-6-10(13-3)4-5-11(8)9(2)7-12/h4-6,9,12H,7H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANCASBONDVBOO-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC)[C@H](C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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